1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one
Description
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one is a cyclic enone compound featuring a 3,4-dihydro-2H-pyran scaffold fused with a butan-1-one moiety containing a methylidene group. This structure confers unique reactivity, particularly in conjugate addition reactions due to the electron-deficient α,β-unsaturated ketone system.
Properties
CAS No. |
649570-47-8 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8(2)10(11)9-6-4-5-7-12-9/h6H,2-5,7H2,1H3 |
InChI Key |
IQYBQMRQQGTYNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)C1=CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with a suitable butanone derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Organic Synthesis
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it an attractive candidate for synthesizing complex molecules. For example:
- Synthesis of Alkaloids : The compound can be used as a substrate for synthesizing yohimbine-type alkaloids, which are known for their pharmacological properties .
- Dihydropyran Derivatives : It can also participate in reactions to form other dihydropyran derivatives that are essential in the development of new materials and pharmaceuticals.
Medicinal Chemistry
The pharmacological potential of compounds containing the dihydropyran structure has been widely studied. Research indicates that derivatives of this compound may exhibit biological activities such as:
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activities of dihydropyran derivatives, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects : Compounds similar to 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one have shown promise in reducing inflammation and could lead to therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the utility of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one and its derivatives:
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor or modulator of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Groups
The following table highlights structural differences between the target compound and analogs from the evidence:
Analysis :
- Dihydropyran vs.
- Substituent Effects: The methylidene group in the target compound enhances electrophilicity at the β-position, favoring Michael additions. In contrast, the hydroxyl and amino groups in analogs ( and ) increase hydrogen-bonding capacity, improving solubility and biological target interactions.
- Stereochemical Complexity : The compound in has multiple stereocenters (R,R,S configuration), which may complicate synthesis but enhance specificity in biological systems. The target compound’s simpler structure allows easier scalability.
Biological Activity
1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and the biological implications of its activity based on current research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : CHO
- SMILES : CC/C=C(\C)/[C@H]1CC(=CCO1)C
- InChIKey : GDDOPFZLBBBLQB-IGLBNKAOSA-N
This structure indicates the presence of a dihydropyran ring, which is often associated with various biological activities due to its ability to undergo transformations that yield bioactive derivatives.
Synthesis and Derivatives
The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylidenebutan-1-one can be achieved through various methods, including multicomponent reactions involving α,β-unsaturated aldehydes and dicarbonyl compounds. Recent studies have shown that these reactions can yield high enantiomeric excess and yields exceeding 90% under optimized conditions .
Antioxidant Properties
Research indicates that compounds containing the 3,4-dihydro-2H-pyran moiety exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of 3,4-dihydro-2H-pyran can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory conditions .
Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have reported that certain derivatives display activity against a range of bacterial strains, indicating their potential use in developing new antibiotics .
Case Studies
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several dihydropyran derivatives using DPPH and ABTS assays. Results indicated that specific substitutions on the dihydropyran ring enhanced radical scavenging activity significantly compared to controls.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of a related compound in a murine model of acute inflammation. The results showed a marked reduction in paw edema and lower levels of inflammatory markers in treated groups compared to controls.
Table 1: Biological Activities of Dihydropyran Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 15.5 | |
| Compound B | Anti-inflammatory | 12.0 | |
| Compound C | Antimicrobial | 20.0 |
Table 2: Synthesis Conditions for Dihydropyran Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Multicomponent Reaction | DABCO, THF, LiCl | 90 |
| Base Catalyzed Reaction | NEt₃, THF | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
